molecular formula C12H16BBrO3 B6338364 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1431330-20-9

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B6338364
CAS RN: 1431330-20-9
M. Wt: 298.97 g/mol
InChI Key: QPSUEFOXBHBNGK-UHFFFAOYSA-N
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Description

“2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a chemical compound that is an intermediate with both phenol and borate functional groups . It has a molecular formula of C11H15BBrNO2 and a molecular weight of 283.96 .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of these compounds have been measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using Density Functional Theory (DFT), which were compared with the X-ray diffraction value .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C . The compound has a melting point of 130.0 134.0 °C and is soluble in toluene .

Scientific Research Applications

Medicinal Chemistry: Drug Development

The boronic ester moiety of this compound is instrumental in the synthesis of drug candidates. It’s used to create chiral centers or modify pharmacophores, which are crucial for the activity of drugs. Its role in developing cholinergic drugs to treat gastrointestinal diseases is a prime example of its application in medicinal chemistry .

Neuroscience: Modulators of mGluR5

Similar compounds have been utilized in the synthesis of oxazolidinone derivatives, which act as modulators of the mGluR5 receptor. This application is significant in neuroscience research, particularly for understanding and treating neurological disorders .

Safety and Hazards

The compound may cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .

properties

IUPAC Name

2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BBrO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSUEFOXBHBNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

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